molecular formula C44H88NO8P B3026033 1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine CAS No. 56952-01-3

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine

Cat. No.: B3026033
CAS No.: 56952-01-3
M. Wt: 860.6 g/mol
InChI Key: NRJAVPSFFCBXDT-MNVUKWGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine is a phospholipid containing the saturated long-chain fatty acid stearic acid inserted at the sn-1 and sn-2 positions. This compound is commonly used in the generation of micelles, liposomes, and other types of artificial membranes .

Mechanism of Action

Target of Action

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine (DSPC) is a phospholipid that primarily targets the lipid bilayer of cells . It plays a crucial role in the formation of micelles, liposomes, and other types of artificial membranes .

Mode of Action

DSPC interacts with its targets by integrating into the lipid bilayer of cells . It is a cylindrical-shaped lipid, which allows it to fit well within the bilayer and influence its properties . The saturated long-chain (18:0) fatty acid stearic acid inserted at the sn-1 and sn-2 positions contributes to the stability of the lipid bilayer .

Biochemical Pathways

DSPC affects the biochemical pathways related to membrane dynamics and function . It can influence the activity of enzymes such as phospholipase A2, which acts on vesicles of DPPC and DMPC-DSPC . Additionally, DSPC can affect phase separation in lipid membranes, which is crucial for the function and organization of biological membranes .

Pharmacokinetics

It is soluble in ethanol , which may influence its absorption and distribution

Result of Action

The integration of DSPC into the lipid bilayer can influence the properties and functions of the membrane . For instance, it can affect membrane fluidity and phase separation, which are crucial for various cellular processes . In the context of artificial membranes, DSPC plays a key role in the formation and stability of micelles and liposomes .

Action Environment

The action of DSPC can be influenced by various environmental factors. For instance, temperature can affect the phase behavior of DSPC in the membrane . Moreover, the presence of other lipids and molecules in the membrane can also influence the action of DSPC

Biochemical Analysis

Biochemical Properties

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine plays a crucial role in biochemical reactions. It is involved in the formation of micelles and liposomes, which are essential for various biological processes

Cellular Effects

It is known to influence cell function by participating in the formation of micelles and liposomes . These structures are involved in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level through its involvement in the formation of micelles and liposomes . These structures can interact with various biomolecules, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

It is known to be involved in the formation of micelles and liposomes

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct positioning of the fatty acid chains .

Industrial Production Methods

Industrial production of 1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine involves large-scale esterification processes, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified through various techniques, including chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. This labeling allows for precise quantification and differentiation from other similar compounds .

Properties

IUPAC Name

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJAVPSFFCBXDT-MNVUKWGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H88NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677035
Record name (2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

860.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56952-01-3
Record name (2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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